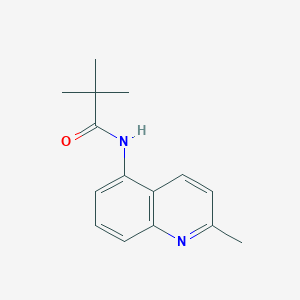
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide, also known as DMQPP, is a chemical compound that belongs to the class of quinoline derivatives. It has been widely studied for its potential applications in the field of neuroscience and pharmacology.
Mecanismo De Acción
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide acts as a positive allosteric modulator of the GABA(A) receptor. It binds to a specific site on the receptor, which is distinct from the binding site of GABA. This results in an increase in the opening of the chloride ion channel and hyperpolarization of the neuron. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to enhance the activity of the GABA(A) receptor by increasing the affinity of GABA for its binding site, as well as by increasing the efficacy of GABA in opening the chloride ion channel.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to enhance the activity of the GABA(A) receptor, which results in an increase in inhibitory neurotransmission in the central nervous system. This can lead to a number of physiological effects, including sedation, anxiolysis, and anticonvulsant activity. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has also been found to have neuroprotective effects, which may be due to its ability to enhance the activity of the GABA(A) receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has a number of advantages for use in lab experiments. It is a potent and selective activator of the GABA(A) receptor, which makes it a useful tool for studying the role of the receptor in various physiological processes. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide is also relatively stable and easy to handle, which makes it a convenient compound for use in lab experiments. However, 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has a number of limitations as well. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide. One area of interest is the potential use of 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide as a therapeutic agent for a variety of neurological and psychiatric disorders. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to have anxiolytic, sedative, and anticonvulsant effects, which may make it useful for the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new compounds based on the structure of 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide that may have improved pharmacological properties.
Métodos De Síntesis
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide can be synthesized through a multi-step process involving the reaction of 2-methylquinoline with ethyl 2-bromo-2-methylpropanoate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the acylation of the resulting amine with 2,2-dimethylpropanoyl chloride. This method yields 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide with a purity of over 95%.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been found to act as a potent and selective activator of the GABA(A) receptor, which is a major inhibitory neurotransmitter in the central nervous system. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been shown to enhance the activity of the GABA(A) receptor by binding to a specific site on the receptor, which results in an increase in the opening of the chloride ion channel and hyperpolarization of the neuron.
Propiedades
Fórmula molecular |
C15H18N2O |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide |
InChI |
InChI=1S/C15H18N2O/c1-10-8-9-11-12(16-10)6-5-7-13(11)17-14(18)15(2,3)4/h5-9H,1-4H3,(H,17,18) |
Clave InChI |
ZMCJVOHMQQDQKG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C(C)(C)C |
SMILES canónico |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B277937.png)
![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B277940.png)
![3,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B277942.png)
![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B277943.png)
![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B277944.png)

![Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277955.png)
![Methyl 5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate](/img/structure/B277957.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B277962.png)
![2,6-dimethoxy-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B277964.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B277965.png)
![Methyl 3-[(3,5-dimethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277966.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide](/img/structure/B277969.png)